Mipomersen - 1000120-98-8

Mipomersen

Catalog Number: EVT-10903038
CAS Number: 1000120-98-8
Molecular Formula: C230H305N67O122P19S19-19
Molecular Weight: 7158 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mipomersen sodium, which was known as the investigational drug, isis-301012, is the salt form of a synthetic phosphorothioate oligonucleotide. Mipomersen sodium prevents the formation of apo B-100, resulting in a decrease in the levels of apolipoprotein B (apo B), low density lipoprotein (LDL), and total cholesterol. Mipomersen is indicated in patients with homozygous familial hypercholesterolemia as an adjunct to diet and other lipid-lowering medications. It is marketed under the brand name Kynamro in the United States, and the FDA label includes a black box warning of hepatoxicity. Specifically, elevations in the liver enzymes, i.e. transaminases, and in liver fat (hepatic steatosis) have been reported. Due to this serious risk of liver toxicity, mipomersen sodium is only available to patients under the restricted program called Kynamro Risk Evaluation and Mitigation Strategy program.
See also: Mipomersen Sodium (active moiety of).
Synthesis Analysis

Mipomersen is synthesized using phosphorothioate chemistry, a method that enhances the stability and efficacy of oligonucleotides. The synthesis involves the following steps:

  1. Oligonucleotide Assembly: The sequence of mipomersen is constructed through solid-phase synthesis, where nucleotides are sequentially added to form a complete oligonucleotide chain.
  2. Phosphorothioate Modification: During the synthesis, the phosphodiester bonds are modified to phosphorothioate bonds, which increases resistance to nuclease degradation.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to remove any unreacted materials or impurities.

This method ensures that mipomersen remains stable in biological environments, allowing for effective targeting of apolipoprotein B-100 mRNA in liver cells .

Molecular Structure Analysis

The molecular structure of mipomersen can be described as follows:

  • Chemical Formula: C24_{24}H38_{38}N7_{7}O10_{10}P2_{2}S
  • Molecular Weight: Approximately 507.6 g/mol

Mipomersen consists of a sequence of nucleotides with specific modifications that enhance its binding affinity to the target mRNA. The structure includes a central backbone composed of alternating sugar and phosphate groups, with specific bases (adenine, cytosine, guanine, and thymine) that determine its sequence specificity .

Chemical Reactions Analysis

Mipomersen primarily engages in hybridization reactions with its target mRNA. The key reactions include:

  1. Hybridization: Mipomersen binds to the mRNA transcript of apolipoprotein B-100 through complementary base pairing.
  2. Ribonuclease H Activity: The binding of mipomersen to its target mRNA activates ribonuclease H, which cleaves the RNA strand of the RNA-DNA duplex formed during hybridization.
  3. Inhibition of Translation: By degrading the mRNA, mipomersen effectively reduces the translation of apolipoprotein B-100, leading to decreased levels of low-density lipoprotein cholesterol in circulation.

These reactions highlight mipomersen's mechanism as a targeted approach to gene silencing .

Mechanism of Action

Mipomersen operates through a well-defined mechanism:

  1. Targeting Apolipoprotein B-100 mRNA: Upon administration, mipomersen is taken up by liver cells where it specifically binds to the mRNA encoding apolipoprotein B-100.
  2. Inducing RNA Degradation: The binding leads to degradation of the mRNA via ribonuclease H activity.
  3. Reduction in Apolipoprotein Production: This degradation results in decreased synthesis of apolipoprotein B-100, leading to lower production of low-density lipoproteins.

Clinical studies have demonstrated that treatment with mipomersen significantly lowers levels of low-density lipoprotein cholesterol and other atherogenic lipoproteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mipomersen is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

  • Stability: Mipomersen demonstrates enhanced stability due to its phosphorothioate modifications.
  • pH Sensitivity: The compound is stable across a range of pH levels but should be stored under controlled conditions to maintain efficacy.

Relevant data from studies indicate that mipomersen can withstand enzymatic degradation better than unmodified oligonucleotides, contributing to its therapeutic effectiveness .

Applications

Mipomersen is primarily used in clinical settings for:

  • Treatment of Homozygous Familial Hypercholesterolemia: It serves as an adjunct therapy for patients who do not respond adequately to statins or other lipid-lowering agents.
  • Research Applications: Mipomersen is utilized in studies investigating lipid metabolism and gene expression regulation related to cardiovascular diseases.
Introduction to Mipomersen in Modern Pharmacotherapy

Historical Context of Antisense Oligonucleotide Therapeutics

The conceptual foundation for antisense therapeutics emerged in 1967 when Grineva proposed "complementary-addressed modification" – the principle that oligonucleotides could direct chemical groups to specific nucleic acid sequences [3]. This theoretical framework anticipated modern antisense technology by decades. Key milestones followed, including Paterson's 1977 demonstration of exogenous deoxyribonucleic acid (DNA) inhibiting complementary ribonucleic acid (RNA) translation in vitro, and Zamecnik and Stephenson's 1978 landmark experiment using a 13-nucleotide oligodeoxynucleotide to inhibit Rous sarcoma virus replication in chicken embryos [3]. The elucidation of ribonuclease H's (RNase H) role in 1979 provided critical mechanistic understanding, revealing how antisense oligonucleotides enable enzymatic degradation of target RNA in RNA-DNA heteroduplexes [3].

Technological limitations hindered progress until the 1980s. Challenges included oligonucleotide synthesis inefficiency, limited genomic data, and perceived barriers to cellular uptake. The discovery of naturally occurring antisense RNAs in 1983 revitalized the field [3]. Chemical modifications eventually addressed stability and delivery issues. Phosphorothioate backbones improved nuclease resistance, while 2' sugar modifications (e.g., 2'-O-methoxyethyl) enhanced target affinity. The 1998 approval of Fomivirsen, targeting cytomegalovirus retinitis in immunocompromised patients, validated antisense oligonucleotides as clinically viable therapeutics despite its later market withdrawal [3]. This historical trajectory set the stage for Mipomersen's development as a specifically engineered apolipoprotein B-100 synthesis inhibitor.

Table 1: Evolution of Key Antisense Oligonucleotide Technologies Relevant to Mipomersen

YearDevelopmentSignificanceImpact on Mipomersen Design
1967Complementary-addressed modification concept [3]Theoretical basis for targeted nucleic acid modificationEstablished foundational antisense principle
1978First in vivo viral inhibition with antisense oligonucleotide [3]Proof-of-concept for therapeutic applicationDemonstrated biological feasibility
1979RNase H role in RNA degradation [3]Mechanistic understanding of antisense actionEnabled design for RNase H recruitment
1980sPhosphorothioate backbone modificationIncreased nuclease resistanceIncorporated into Mipomersen backbone
1990s2'-O-methoxyethyl (2'-MOE) modification [8]Enhanced target affinity and stabilityTerminal modifications in Mipomersen structure
1998First FDA-approved antisense drug (Fomivirsen)Clinical validation of platformPaved regulatory pathway

Mipomersen’s Role in Addressing Unmet Needs in Lipid Disorders

Homozygous familial hypercholesterolemia (HoFH) represents a profound therapeutic challenge. Characterized by functional loss of both low-density lipoprotein receptor gene alleles, this condition produces extremely elevated low-density lipoprotein cholesterol concentrations (often exceeding 13 millimoles per liter) [7]. Untreated patients rarely survive beyond age 30 due to accelerated atherosclerosis and cardiovascular events. Conventional lipid-lowering agents, including high-intensity statins, exert their primary effect by upregulating hepatic low-density lipoprotein receptors – a mechanism rendered ineffective in HoFH where receptors are absent or severely dysfunctional [4] [7]. While low-density lipoprotein apheresis offers some benefit, it is invasive, costly, and lacks universal availability. Liver transplantation, though potentially curative, is severely limited by organ availability and lifelong immunosuppression risks [7].

Mipomersen addressed this therapeutic impasse by pioneering a mechanism independent of low-density lipoprotein receptor function. It specifically targets hepatic production of apolipoprotein B-100, the essential structural component of all atherogenic lipoproteins, including low-density lipoprotein and very low-density lipoprotein [4] [5] [7]. By inhibiting the synthesis of apolipoprotein B-100 at its molecular origin, Mipomersen directly reduces the production of atherogenic particles rather than attempting to enhance their clearance through non-functional or absent receptors. This approach represented a fundamental shift in strategy for managing severe receptor-negative hypercholesterolemia. Clinical trials demonstrated that Mipomersen, administered as a weekly 200-milligram subcutaneous injection alongside maximal tolerated lipid-lowering therapy, achieved significant additional reductions in low-density lipoprotein cholesterol and apolipoprotein B-100 in HoFH patients [4] [7]. Its predominant distribution to the liver conferred functional specificity for hepatic apolipoprotein B-100 synthesis over intestinal apolipoprotein B-48, minimizing gastrointestinal side effects associated with other approaches like microsomal triglyceride transfer protein inhibition [7]. Although no longer commercially available in the United States, Mipomersen remains a historically significant proof-of-concept for antisense oligonucleotide applications in inherited metabolic disorders and paved the way for subsequent RNA-targeted therapeutics.

Properties

CAS Number

1000120-98-8

Product Name

Mipomersen

IUPAC Name

[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4R,5S)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4S,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]sulfanylphosphinate

Molecular Formula

C230H305N67O122P19S19-19

Molecular Weight

7158 g/mol

InChI

InChI=1S/C230H324N67O122P19S19/c1-97-55-278(217(309)256-177(97)231)141-45-131(112(400-141)70-381-422(327,328)442-136-50-146(283-66-108(12)196(302)275-228(283)320)406-118(136)76-387-427(337,338)448-140-54-150(294-93-253-154-191(294)266-214(243)270-200(154)306)409-120(140)78-389-428(339,340)446-138-52-148(292-91-250-151-186(240)246-89-248-188(151)292)407-121(138)79-390-430(343,344)450-169-124(413-204(160(169)373-37-27-363-17)286-59-101(5)181(235)260-221(286)313)83-394-435(353,354)455-174-128(417-209(165(174)378-42-32-368-22)291-68-110(14)198(304)277-230(291)322)87-396-434(351,352)453-172-126(415-207(163(172)376-40-30-366-20)289-62-104(8)184(238)263-224(289)316)85-395-433(349,350)452-171-123(412-206(162(171)375-39-29-365-19)288-61-103(7)183(237)262-223(288)315)82-393-432(347,348)449-168-111(69-298)410-211(159(168)372-36-26-362-16)296-95-254-155-192(296)267-215(244)271-201(155)307)439-420(323,324)384-74-117-137(51-147(405-117)284-67-109(13)197(303)276-229(284)321)444-425(333,334)388-77-119-139(53-149(408-119)293-92-252-153-190(293)265-213(242)269-199(153)305)447-426(335,336)386-71-113-132(46-142(401-113)279-56-98(2)178(232)257-218(279)310)440-421(325,326)383-73-115-135(49-145(403-115)282-65-107(11)195(301)274-227(282)319)443-424(331,332)385-75-116-134(48-144(404-116)281-64-106(10)194(300)273-226(281)318)441-423(329,330)382-72-114-133(47-143(402-114)280-57-99(3)179(233)258-219(280)311)445-429(341,342)392-81-129-176(167(380-44-34-370-24)212(419-129)297-96-255-156-193(297)268-216(245)272-202(156)308)457-438(359,360)398-86-127-173(164(377-41-31-367-21)208(416-127)290-63-105(9)185(239)264-225(290)317)454-436(355,356)399-88-130-175(166(379-43-33-369-23)210(418-130)295-94-251-152-187(241)247-90-249-189(152)295)456-437(357,358)397-84-125-170(161(374-38-28-364-18)205(414-125)287-60-102(6)182(236)261-222(287)314)451-431(345,346)391-80-122-157(299)158(371-35-25-361-15)203(411-122)285-58-100(4)180(234)259-220(285)312/h55-68,89-96,111-150,157-176,203-212,298-299H,25-54,69-88H2,1-24H3,(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H2,231,256,309)(H2,232,257,310)(H2,233,258,311)(H2,234,259,312)(H2,235,260,313)(H2,236,261,314)(H2,237,262,315)(H2,238,263,316)(H2,239,264,317)(H2,240,246,248)(H2,241,247,249)(H,273,300,318)(H,274,301,319)(H,275,302,320)(H,276,303,321)(H,277,304,322)(H3,242,265,269,305)(H3,243,266,270,306)(H3,244,267,271,307)(H3,245,268,272,308)/p-19/t111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123-,124-,125+,126-,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,157+,158+,159-,160-,161+,162-,163-,164+,165-,166+,167-,168-,169-,170+,171-,172-,173+,174-,175+,176-,203+,204-,205+,206-,207-,208+,209-,210+,211-,212-/m1/s1

InChI Key

TZRFSLHOCZEXCC-HIVFKXHNSA-A

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])SC3CC(OC3COP(=O)([O-])SC4CC(OC4COP(=O)([O-])SC5CC(OC5COP(=O)([O-])SC6CC(OC6COP(=O)([O-])SC7CC(OC7COP(=O)([O-])SC8CC(OC8COP(=O)([O-])SC9CC(OC9COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])S[C@H]3C[C@@H](O[C@@H]3COP(=O)([O-])S[C@H]4C[C@@H](O[C@@H]4COP(=O)([O-])S[C@H]5C[C@@H](O[C@@H]5COP(=O)([O-])S[C@H]6C[C@@H](O[C@@H]6COP(=O)([O-])S[C@H]7C[C@@H](O[C@@H]7COP(=O)([O-])S[C@H]8C[C@@H](O[C@@H]8COP(=O)([O-])S[C@H]9C[C@@H](O[C@@H]9COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)SP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.